molecular formula C21H19N3O2S B2516206 benzyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate CAS No. 334968-15-9

benzyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate

Cat. No. B2516206
CAS RN: 334968-15-9
M. Wt: 377.46
InChI Key: WLDYKPLGGWVYEY-UHFFFAOYSA-N
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Description

Benzyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate is a compound that falls within the category of heterocyclic compounds, which are known for their presence in various pharmaceuticals and materials due to their complex and diverse chemical properties. The compound features a thieno[2,3-b]pyridine core, which is a bicyclic structure consisting of a thiophene ring fused to a pyridine ring. This core is substituted with a pyrrol group and a carbamate moiety, indicating potential biological activity and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related thieno[2,3-b]pyridine derivatives has been reported, where compounds such as 2-sulfanyl-6-(2-thienyl)pyridine-3-carbonitrile and carbamate derivatives were synthesized from sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate . Although the exact synthesis of benzyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate is not detailed, the methodologies described could potentially be adapted for its synthesis by incorporating the appropriate pyrrol and benzyl carbamate substituents at the relevant positions on the thieno[2,3-b]pyridine scaffold.

Molecular Structure Analysis

X-ray diffraction studies have been utilized to determine the structure of related heterocyclic compounds, such as 1-benzoyl-3-(pyridin-2-yl)-thiocarbamide . These studies reveal the presence of intramolecular and intermolecular hydrogen bonds that can influence the stability and reactivity of the molecule. For benzyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate, similar analytical techniques could be employed to elucidate its molecular structure, including the arrangement of its substituents and the potential for hydrogen bonding.

Chemical Reactions Analysis

The reactivity of carbamate groups in related compounds has been explored, where reactions with N-dichloromethylene-N,N-dimethylammonium chloride (Viehe's salt) in the presence of a base led to the formation of carbamates . This suggests that the carbamate moiety in benzyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate could undergo similar reactions, potentially leading to the formation of various derivatives through nucleophilic substitution or addition reactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of benzyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate are not directly reported, the properties of related heterocyclic compounds can provide some insight. The solubility, melting point, and stability of such compounds are influenced by their molecular structure, particularly the presence of substituents that can engage in hydrogen bonding or other intermolecular interactions . The carbamate group, in particular, could affect the compound's solubility in organic solvents and water, as well as its reactivity towards various reagents.

Scientific Research Applications

Synthesis and Chemical Properties

Research on benzyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate and related structures focuses on the synthesis of novel thieno[2,3-b]pyridine derivatives, showcasing diverse methodologies for constructing complex heterocyclic systems. Studies have demonstrated various synthetic routes to access these compounds, highlighting their importance in medicinal chemistry and materials science.

  • Abdelriheem, Ahmad, and Abdelhamid (2015) reported on the synthesis of thieno[2,3-b]pyridine derivatives, emphasizing their potential in creating compounds with unique chemical properties (Abdelriheem, Ahmad, & Abdelhamid, 2015).
  • El-Kashef et al. (2000) detailed the synthesis of pyrido[3′,2′:4,5]-thieno[2,3-e]pyrrolo[1,2-a]pyrazine derivatives, showcasing the flexibility of thieno[2,3-b]pyridine frameworks in organic synthesis (El-Kashef et al., 2000).

Biological Activity and Applications

While the focus on drug-related aspects is excluded, the research into the compound's derivatives reveals interest in exploring their biological activities, potentially leading to applications in disease treatment or understanding biological mechanisms.

  • Chigorina, Bespalov, and Dotsenko (2019) synthesized N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides, followed by in silico analysis for biological activity, suggesting the potential of these compounds in bioactive applications (Chigorina, Bespalov, & Dotsenko, 2019).

properties

IUPAC Name

benzyl N-(4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridin-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-14-12-15(2)22-19-17(14)18(24-10-6-7-11-24)20(27-19)23-21(25)26-13-16-8-4-3-5-9-16/h3-12H,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDYKPLGGWVYEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)NC(=O)OCC3=CC=CC=C3)N4C=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate

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